6-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
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Overview
Description
6-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a chemical compound with the molecular formula C₁₂H₁₆O₂S and a molecular weight of 224.32 g/mol . This compound is part of the benzothiophene family, which is known for its diverse applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the propyl and carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the thiophene ring to sulfoxides or sulfones.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
6-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: An ester derivative with an amino group.
Uniqueness
6-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H16O2S |
---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H16O2S/c1-2-3-8-4-5-9-10(12(13)14)7-15-11(9)6-8/h7-8H,2-6H2,1H3,(H,13,14) |
InChI Key |
IIJHXVOEZXQCSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC2=C(C1)SC=C2C(=O)O |
Origin of Product |
United States |
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